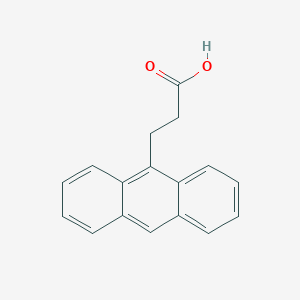

9-蒽酰丙酸

描述

9-Anthracenepropionic acid is a derivative of anthracene, a polycyclic aromatic hydrocarbon, which is modified by the addition of a propionic acid group at the 9th carbon of the anthracene ring. While the provided papers do not directly discuss 9-anthracenepropionic acid, they do provide insights into the properties and reactivity of similar anthracene derivatives, particularly 9-anthracene carboxylic acid and its fluorinated derivatives, which can be used to infer some aspects of 9-anthracenepropionic acid's behavior and characteristics .

Synthesis Analysis

The synthesis of anthracene derivatives is a topic of interest due to their potential applications in various fields. For instance, the synthesis of 9-anthraceneboronic acid is achieved through the bromination of anthracene followed by a reaction with butyl lithium under controlled temperature conditions, yielding a high product yield of 79.8% . This method indicates that halogenated intermediates of anthracene can be functionalized further, which could be applicable to the synthesis of 9-anthracenepropionic acid by similar lithiation and subsequent carboxylation steps.

Molecular Structure Analysis

The molecular structure of anthracene derivatives is crucial for their physical and chemical properties. For example, anthracene-9-carboxylic acid crystallizes in a centrosymmetric space group with cyclic-dimer type hydrogen bonding, and the anthracene core is almost planar . This information suggests that 9-anthracenepropionic acid may also exhibit planarity in its core structure, affecting its stacking and intermolecular interactions.

Chemical Reactions Analysis

Anthracene and its derivatives undergo various chemical reactions, including photodimerization and photocatalytic oxygenation. The photodimerization of crystalline 9-anthracenecarboxylic acid is a thermally reversible [4 + 4] reaction, which is influenced by the crystal lattice disorder and can reach a maximum conversion rate of 75% . Photocatalytic oxygenation of anthracenes using 9-mesityl-10-methylacridinium ion as a photocatalyst leads to the formation of oxygenation products such as epidioxyanthracenes . These reactions demonstrate the photochemical reactivity of anthracene derivatives, which could be relevant to 9-anthracenepropionic acid as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of anthracene derivatives are diverse and can be tailored by substituents. Fluorinated derivatives of 9-anthracene carboxylic acid show varied photomechanical properties, with changes in mechanical recovery times and elastic modulus upon fluorination . The photogeneration of stable radicals in crystalline 9-anthracene carboxylic acid indicates potential applications in optical switching and displays . Additionally, the luminescence properties of europium complexes with anthracene-9-carboxylic acid are solvent-dependent, suggesting that solvent interactions significantly affect the properties of these complexes . These findings imply that the physical and chemical properties of 9-anthracenepropionic acid would also be influenced by its environment and substituents.

科学研究应用

光机械材料

9-蒽酰丙酸及其衍生物,如9-蒽酰羧酸(9AC),在固态光机械材料领域显示出有希望的结果。这些分子在其晶体形式中可逆的光机械响应非常显著。例如,9AC的氟化衍生物已被合成,显示出不同的光机械性质,其中一些在光诱导下表现出约30秒的快速恢复时间。这一特性对于开发光机械致动器和响应光线而改变形状或性质的材料至关重要 (Zhu等,2014)。

光反应性带

9-蒽酰丙酸衍生物以取向晶体微带的形式制备,在暴露于光线下时表现出可逆的扭曲。这种可逆的光致运动代表了分子晶体中一种新型的光致运动,可能为光机械装置和致动器的开发开辟新的途径 (Zhu、Al-Kaysi和Bardeen,2011)。

生物介质中的单线态氧检测

9,10-蒽二丙酸已与介孔二氧化硅纳米颗粒共价结合,以开发一种新型单线态氧纳米探针。该纳米探针能够检测细胞内产生的单线态氧,展示了其在生物和医学研究中的潜力,特别是在了解氧化应激和光动力治疗机制方面 (Bresolí-Obach等,2016)。

有机分子晶体纳米棒

9-蒽酰丙酸还参与了9-蒽酰羧酸、亚甲基酯(9AC-ME)的合成,该物质用于形成分子晶体纳米棒。这些纳米棒通过高温溶剂退火工艺形成,表现出柔韧性、抗断裂性和有机溶剂不溶性等特性,使其成为纳米技术和材料科学等各种应用的潜在材料 (Al-Kaysi等,2007)。

电荷选择性纳米容器和纳米反应器

9-蒽酰丙酸钠(SANP)化合物已被用于制造电荷选择性纳米容器和纳米反应器,证明了其控制水溶液中单电荷物质释放和吸收的能力。这一发现具有在药物递送、化学传感和催化方面的潜在应用 (Chen等,2005)。

OLED应用

9-蒽酰丙酸衍生物已被探索用于有机电致发光,特别是OLED应用。这些衍生物由于其高热稳定性、电化学可逆性和宽带隙而显示出作为主体和空穴传输材料的希望,这些特性对于开发高效OLED至关重要 (Sarsah等,2013)。

安全和危害

未来方向

The photogeneration of stable radicals is important but still challenging in the field of optical switching, displays, and other devices . 9-Anthracenepropionic acid and a mononuclear complex constructed from this ligand were discovered to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation . This study finds a simple radical-actuated photochromic molecule for constructing a novel system of photochromic materials .

属性

IUPAC Name |

3-anthracen-9-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c18-17(19)10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11H,9-10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGMYCZUEIGHJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194006 | |

| Record name | 9-Anthracenepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Anthracenepropionic acid | |

CAS RN |

41034-83-7 | |

| Record name | 9-Anthracenepropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041034837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Anthracenepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

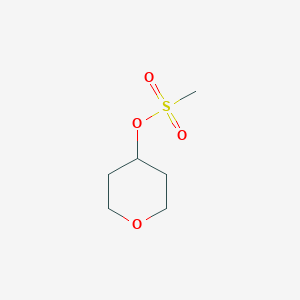

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

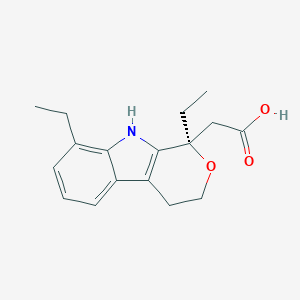

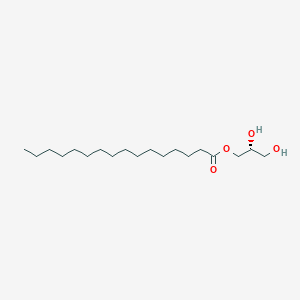

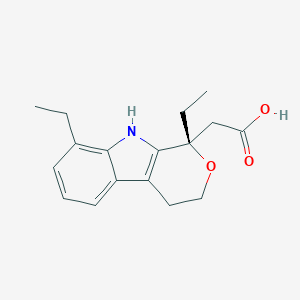

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B134714.png)

![2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester](/img/structure/B134722.png)

![1,3-Dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B134730.png)